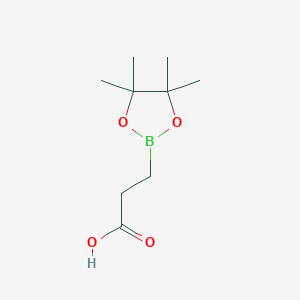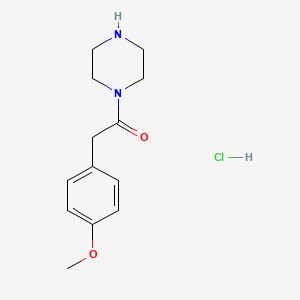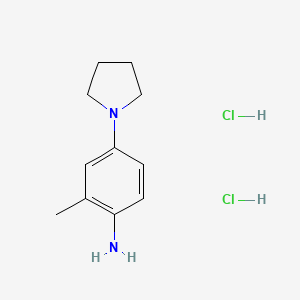![molecular formula C8H8N4O3S B1463034 1-[2-(5-mercapto-1,3,4-oxadiazol-2-yl)éthyl]pyrimidine-2,4(1H,3H)-dione CAS No. 1215906-72-1](/img/structure/B1463034.png)
1-[2-(5-mercapto-1,3,4-oxadiazol-2-yl)éthyl]pyrimidine-2,4(1H,3H)-dione
Vue d'ensemble
Description
“1-[2-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione” is a chemical compound . Unfortunately, there is limited information available about this specific compound.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of 4-amino-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one was performed starting from 2-[4-amino-3-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetohydrazide .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques . For example, FT-IR and NMR spectroscopy were used to analyze the structure of a similar compound .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . For example, the melting point, FT-IR, NMR, and LC–MS data of a similar compound were reported .Applications De Recherche Scientifique
Agents antimicrobiens
Les composés comportant le motif 1,3,4-thiadiazole se sont avérés présenter des activités biologiques remarquables, notamment des propriétés antimicrobiennes . Ils ont été utilisés dans la synthèse de nouvelles séries d'agents antimicrobiens .
Agents anticancéreux
Les dérivés du 1,3,4-thiadiazole ont montré un potentiel en tant qu'agents anticancéreux . Ils ont été utilisés dans le développement de nouveaux médicaments ayant des propriétés anticancéreuses.
Agents antiépileptiques
Les dérivés du 1,3,4-thiadiazole ont également été rapportés comme ayant des propriétés antiépileptiques . Ils pourraient être utilisés dans le développement de nouveaux médicaments antiépileptiques.
Ligands pour complexes métalliques
Les dérivés du 1,3,4-thiadiazole ont été utilisés comme ligands pour les complexes métalliques . Ils pourraient être utilisés dans le développement de nouveaux complexes métalliques ayant des applications potentielles dans divers domaines.
Composants de colorants azoïques
Les dérivés du 1,3,4-thiadiazole ont été utilisés comme composants de colorants azoïques . Ils pourraient être utilisés dans le développement de nouveaux colorants azoïques ayant des propriétés améliorées.
Additifs pour lubrifiants
Les dérivés du 1,3,4-thiadiazole ont été utilisés comme additifs pour lubrifiants . Ils pourraient être utilisés dans le développement de nouveaux lubrifiants ayant des performances améliorées.
Antidépresseurs et anxiolytiques
Certains dérivés de 2-amino-5-sulfanyl-1,3,4-thiadiazole ont montré un potentiel en tant qu'antidépresseurs et anxiolytiques .
Agents antimycobactériens
Les 1,3,5-triazines, qui sont apparentées aux 1,3,4-thiadiazoles, ont montré des propriétés antimycobactériennes . Cela suggère un potentiel pour le développement de nouveaux agents antimycobactériens.
Mécanisme D'action
Target of Action
Compounds containing a 1,3,4-oxadiazole scaffold are known to interact with a variety of biological targets, including enzymes and proteins that contribute to cell proliferation .
Mode of Action
It is known that 1,3,4-oxadiazole derivatives can interact with their targets through a variety of mechanisms, such as inhibiting specific enzymes . For instance, a related compound, 2-(5-mercapto-1,3,4-oxadiazol-2-yl)-6-methylquinolin-4-ol, has been shown to bind to bovine blood plasma albumin, causing fluorescence quenching through both static and dynamic quenching mechanisms .
Biochemical Pathways
1,3,4-oxadiazole derivatives are known to affect a variety of biochemical pathways, particularly those involved in cell proliferation .
Pharmacokinetics
In silico results for related 1,3,4-oxadiazole derivatives have indicated that these compounds agree to the lipinski rules of five, suggesting positive oral bioavailability .
Result of Action
1,3,4-oxadiazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, antimycobacterial, analgesic, anticonvulsant, tyrokinase inhibitor, cathepsin k inhibitor, and antioxidant properties .
Action Environment
It is known that environmental factors such as temperature can affect the interaction of related compounds with their targets .
Analyse Biochimique
Biochemical Properties
1-[2-(5-Mercapto-1,3,4-oxadiazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with blood plasma albumin, causing fluorescence quenching through both static and dynamic quenching mechanisms . The predominant intermolecular forces regulating these interactions include hydrogen bonding and van der Waals interactions . Additionally, the compound’s structure allows it to form stable complexes with various biomolecules, potentially influencing their activity and stability.
Cellular Effects
The effects of 1-[2-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione on cellular processes are profound. This compound has demonstrated significant anticancer activity, particularly against MCF-7 and KB cell lines . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to interact with key proteins and enzymes within the cell can lead to alterations in cellular homeostasis, potentially inducing apoptosis in cancer cells.
Molecular Mechanism
At the molecular level, 1-[2-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione exerts its effects through specific binding interactions with biomolecules. The compound’s structure allows it to inhibit or activate enzymes, depending on the context of the interaction. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby reducing tumor growth . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[2-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its activity over extended periods
Dosage Effects in Animal Models
The effects of 1-[2-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects without significant toxicity . At higher doses, toxic or adverse effects may occur, highlighting the importance of determining the optimal dosage for therapeutic applications. Threshold effects observed in these studies suggest that careful dosage management is crucial for maximizing the compound’s benefits while minimizing potential risks.
Metabolic Pathways
1-[2-(5-Mercapto-1,3,4-oxadiazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound’s structure allows it to participate in redox reactions, potentially influencing metabolic flux and metabolite levels . Understanding these pathways is critical for elucidating the compound’s overall impact on cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 1-[2-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall bioavailability and efficacy. Studies have shown that the compound can be efficiently transported across cell membranes, allowing it to reach its target sites within the cell.
Subcellular Localization
1-[2-(5-Mercapto-1,3,4-oxadiazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione exhibits specific subcellular localization, which is crucial for its activity and function. The compound’s structure includes targeting signals and post-translational modifications that direct it to specific compartments or organelles within the cell . This localization is essential for its interaction with target biomolecules and the subsequent modulation of cellular processes.
Propriétés
IUPAC Name |
1-[2-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)ethyl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O3S/c13-5-1-3-12(7(14)9-5)4-2-6-10-11-8(16)15-6/h1,3H,2,4H2,(H,11,16)(H,9,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLVDZXBXJAGHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)CCC2=NNC(=S)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-Fluorophenyl)methyl]-3-hydroxypropanenitrile](/img/structure/B1462955.png)
![tert-Butyl 2-methyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B1462958.png)








![1-[5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1462972.png)

![1-[(3-Phenyl-1,2-oxazol-5-yl)methyl]piperazine dihydrochloride](/img/structure/B1462974.png)
